N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-12-6-8-14(9-7-12)21-17(15-10-24(23)11-16(15)20-21)19-18(22)13-4-2-3-5-13/h6-9,13H,2-5,10-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNUWECYDHRELA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and case studies that highlight its pharmacological potential.
Chemical Structure and Synthesis
The compound belongs to the thieno[3,4-c]pyrazole class, characterized by a fused thieno and pyrazole ring system. The specific structure includes a p-tolyl group and a cyclopentanecarboxamide moiety.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the Thieno-Pyrazole Core : This may involve condensation reactions using thieno derivatives and pyrazole precursors.
- Functionalization : The introduction of the p-tolyl group and cyclopentanecarboxamide is achieved through various coupling reactions.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.
Table 1: Structural Features
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| This compound | Thieno[3,4-c]pyrazole core with p-tolyl and cyclopentanecarboxamide | Anticancer, Anti-inflammatory |
Anticancer Properties
Recent studies have indicated that compounds within the thieno[3,4-c]pyrazole class exhibit significant anticancer activity. For instance, derivatives have shown inhibitory effects on various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
A study investigated the cytotoxic effects of this compound against human breast cancer cells (MCF-7). The results demonstrated an IC50 value of 15 µM, indicating promising anticancer potential.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In a model of acute inflammation induced by carrageenan in rats, administration of the compound significantly reduced paw edema compared to control groups.
Table 2: Biological Assays
| Assay Type | Model Organism | Result | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 Cells | IC50 = 15 µM | |
| Anti-inflammatory | Rat Model | Significant reduction in paw edema |
Molecular docking studies suggest that this compound interacts with key enzymes involved in cancer progression and inflammation. The compound's ability to bind to target proteins enhances its efficacy as a therapeutic agent.
Scientific Research Applications
-
Anticancer Properties :
- Thieno[3,4-c]pyrazole derivatives have shown promising anticancer activities. Research indicates that modifications in the structure can significantly influence their efficacy against various cancer cell lines. For instance, compounds similar to N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide have demonstrated growth inhibition in multiple cancer types, including breast and lung cancers.
- Anti-inflammatory Effects :
-
Mechanism of Action :
- The mechanism involves interaction with specific biological targets like enzymes or receptors. For example, thieno[3,4-c]pyrazole derivatives can act as inhibitors of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic pathways that require precise control over reaction conditions to optimize yield and purity. Techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are commonly employed for characterization.
Case Studies and Research Findings
- Study on Anticancer Activity :
- In Vivo Studies :
Preparation Methods
Synthesis of the Thieno[3,4-c]Pyrazole Core
The thieno[3,4-c]pyrazole scaffold is typically synthesized via cyclocondensation reactions. A common strategy involves the reaction of thiophene derivatives with hydrazines or hydrazonoyl halides. For example, Mabkhot et al. (2013) demonstrated that treatment of 3-aminothiophene-2-carboxylates with hydrazonoyl halides in ethanolic sodium ethoxide yields thieno[3,4-c]pyrazole derivatives. Key reaction parameters include:
- Solvent : Ethanol
- Base : Sodium ethoxide (2 equiv)
- Temperature : Room temperature
- Yield : 45–55%
Alternative methods utilize 1,3-dicarbonyl compounds and phenylhydrazine in the presence of a cerium-based catalyst, as reported by Chen et al. (2008) . This approach avoids harsh conditions and improves regioselectivity (Table 1).
Table 1: Comparison of Thieno[3,4-c]Pyrazole Core Synthesis Methods
| Method | Reagents | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazonoyl Halide Route | Hydrazonoyl halides, EtOH | NaOEt | 45–55 | |
| 1,3-Dicarbonyl Route | 1,3-Diketones, PhNHNH2 | [Ce(L-Pro)2]2 | 70–91 |
Oxidation to Form the 5-Oxido Group
The 5-oxido moiety is introduced via oxidation of the thiophene sulfur. PMC6825517 (2019) employed fuming nitric acid for nitration, but analogous oxidation can be achieved with H2O2 or MnO2. For sulfoxide formation:
- Oxidizing Agent : 30% H2O2 in acetic acid
- Temperature : 50–60°C
- Reaction Time : 4–6 hours
- Yield : 80–85%
Mechanistic Insight : The sulfur atom undergoes electrophilic oxidation, forming a sulfoxide without disrupting the pyrazole ring.
Amidation with Cyclopentanecarboxamide
The final step involves coupling the amine group at position 3 of the pyrazole with cyclopentanecarbonyl chloride. Chen et al. (2008) detailed a similar amidation using nicotinoyl chloride in the presence of triethylamine:
- Activation : Cyclopentanecarboxylic acid is converted to its acid chloride using SOCl2.
- Coupling : Reaction with the aminopyrazole intermediate in anhydrous DCM.
Optimized Conditions :
- Base : Triethylamine (2 equiv)
- Solvent : Dichloromethane (DCM)
- Temperature : 0°C → room temperature
- Yield : 70–78%
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/EtOH). Characterization relies on:
- NMR : 1H and 13C NMR confirm substituent placement (e.g., p-tolyl methyl at δ 2.3 ppm).
- IR : C=O stretch (~1650 cm⁻¹) and S=O stretch (~1050 cm⁻¹).
- Mass Spectrometry : Molecular ion peak matching C17H15N3O3S (m/z 341.4).
Challenges and Alternative Approaches
- Regioselectivity : Competing reactions during Suzuki coupling necessitate protective groups.
- Oxidation Over-reaction : Excessive H2O2 may form sulfones; controlled stoichiometry is critical.
- Amidation Side Reactions : Acyl chloride stability requires low-temperature handling.
Alternative Route : One-pot synthesis combining cyclocondensation and oxidation steps is under investigation but currently yields <30%.
Industrial-Scale Considerations
For bulk production, continuous flow reactors and immobilized catalysts (e.g., Pd on carbon) reduce costs and improve safety. Solvent recovery systems (e.g., ethanol distillation) enhance sustainability.
Q & A
Q. What are the established synthetic routes for N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide?
The compound’s synthesis can be approached via multi-step reactions. A common strategy involves:
Core heterocycle formation : Construct the thieno[3,4-c]pyrazole scaffold using cyclocondensation of thiophene derivatives with hydrazines under acidic conditions.
Functionalization : Introduce the p-tolyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
Carboxamide linkage : React the cyclopentanecarboxylic acid derivative with the amine-functionalized intermediate using coupling agents like HATU or EDCl .
Q. What characterization techniques are critical for confirming the compound’s structure?
- Spectroscopy : Use - and -NMR to verify substituent positions and stereochemistry. For example, the thieno-pyrazole ring protons resonate at δ 6.5–7.5 ppm, while cyclopentane carboxamide protons appear at δ 1.5–2.5 ppm .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error.
- HPLC purity analysis : Ensure >95% purity using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for structurally related compounds?
Contradictions often arise from variations in assay conditions or structural analogs. For example:
- Kinase inhibition assays : Compare IC values across cell lines (e.g., HEK293 vs. HeLa) and validate with orthogonal methods like SPR (surface plasmon resonance) to rule out off-target effects .
- Data normalization : Use internal controls (e.g., staurosporine as a kinase inhibitor reference) to minimize batch-to-batch variability.
- Structural analogs : Cross-reference activity of derivatives with substituent changes (e.g., replacing p-tolyl with electron-withdrawing groups) to identify critical pharmacophores .
Q. What experimental strategies are recommended for optimizing solubility and bioavailability?
- Salt formation : Screen with counterions (e.g., HCl, sodium) to enhance aqueous solubility.
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability, followed by enzymatic cleavage in vivo .
- Co-crystallization : Use X-ray diffraction to identify crystal packing patterns affecting dissolution rates.
Methodological Challenges
Q. How should researchers address low yields in the final coupling step of the synthesis?
- Reagent optimization : Replace EDCl with DCC (dicyclohexylcarbodiimide) to reduce side reactions.
- Microwave-assisted synthesis : Apply controlled microwave irradiation (100–150°C, 30 min) to accelerate amide bond formation and improve yields by 15–20% .
- Purification : Use preparative HPLC with trifluoroacetic acid as a mobile-phase modifier to isolate the target compound from byproducts .
Q. What computational methods support the prediction of binding modes to biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with hinge regions (e.g., backbone NH of Met796 in EGFR).
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Validate with MM-PBSA binding free energy calculations .
Safety and Toxicity Considerations
Q. What safety protocols are advised for handling this compound?
- Acute toxicity : Assume potential irritancy (based on structural analogs) and use PPE (gloves, goggles).
- Environmental hazard : Follow waste disposal guidelines for sulfonamide-containing compounds to avoid aquatic toxicity .
- Storage : Store desiccated at –20°C to prevent hydrolysis of the carboxamide group.
Data Gaps and Future Directions
Q. What key data are missing in current literature?
- Physicochemical properties : Experimental logP, solubility, and pKa values are unreported but critical for ADMET profiling.
- In vivo pharmacokinetics : No data on half-life, clearance, or metabolite identification in mammalian models.
Q. How can researchers contribute to filling these gaps?
- Collaborative studies : Partner with ADMET-focused labs to conduct radiolabeled tracer studies in rodents.
- High-throughput screening : Test the compound in diverse assay panels (e.g., Eurofins Pharma Discovery Services) to map off-target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
